3-bromo-4,5-diethoxybenzaldehyde N-allylthiosemicarbazone
Beschreibung
3-bromo-4,5-diethoxybenzaldehyde N-allylthiosemicarbazone is an organic compound that belongs to the class of hydrazinecarbothioamides. This compound is characterized by the presence of a bromo-substituted benzylidene group and diethoxy substituents on the benzene ring, along with a hydrazinecarbothioamide moiety. It is of interest in various fields of research due to its potential biological and chemical properties.
Eigenschaften
Molekularformel |
C15H20BrN3O2S |
|---|---|
Molekulargewicht |
386.3 g/mol |
IUPAC-Name |
1-[(E)-(3-bromo-4,5-diethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C15H20BrN3O2S/c1-4-7-17-15(22)19-18-10-11-8-12(16)14(21-6-3)13(9-11)20-5-2/h4,8-10H,1,5-7H2,2-3H3,(H2,17,19,22)/b18-10+ |
InChI-Schlüssel |
DNLCFHBMKOZMGT-VCHYOVAHSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=S)NCC=C)Br)OCC |
Isomerische SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=S)NCC=C)Br)OCC |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=S)NCC=C)Br)OCC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4,5-diethoxybenzaldehyde N-allylthiosemicarbazone typically involves the condensation of 3-bromo-4,5-diethoxybenzaldehyde with N-(prop-2-en-1-yl)hydrazinecarbothioamide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability. Purification processes are also scaled up, utilizing industrial-grade equipment for crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-4,5-diethoxybenzaldehyde N-allylthiosemicarbazone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The bromo substituent on the benzene ring can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced hydrazinecarbothioamide derivatives.
Substitution: Substituted benzylidene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-bromo-4,5-diethoxybenzaldehyde N-allylthiosemicarbazone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-bromo-4,5-diethoxybenzaldehyde N-allylthiosemicarbazone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-2-(3-bromo-4,5-dimethoxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide
- (2E)-2-(3-chloro-4,5-diethoxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide
- (2E)-2-(3-bromo-4,5-diethoxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarboxamide
Uniqueness
3-bromo-4,5-diethoxybenzaldehyde N-allylthiosemicarbazone is unique due to its specific substitution pattern on the benzene ring and the presence of both bromo and diethoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
